molecular formula C13H12N6 B7474024 1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine

1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine

Cat. No.: B7474024
M. Wt: 252.27 g/mol
InChI Key: VGYKYWWHCLVONH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine is a heterocyclic compound that belongs to the tetrazole family Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine typically involves the reaction of phenylhydrazine with pyridine-2-carboxaldehyde to form an intermediate hydrazone. This intermediate is then subjected to cyclization with sodium azide under acidic conditions to yield the desired tetrazole derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It is also studied for its potential use in drug delivery systems.

    Industry: Utilized in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt biochemical pathways, leading to various biological effects. The compound’s ability to penetrate cell membranes enhances its efficacy in targeting intracellular pathways.

Comparison with Similar Compounds

    1-Phenyl-1H-tetrazole: Lacks the pyridin-2-ylmethyl group, resulting in different biological activities.

    2-Phenyl-2H-tetrazole: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

    5-Phenyl-1H-tetrazole: Another tetrazole derivative with distinct properties due to the position of the phenyl group.

Uniqueness: 1-Phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine stands out due to its unique substitution pattern, which imparts specific chemical and biological properties. The presence of both phenyl and pyridin-2-ylmethyl groups enhances its ability to interact with various molecular targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6/c1-2-7-12(8-3-1)19-13(16-17-18-19)15-10-11-6-4-5-9-14-11/h1-9H,10H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYKYWWHCLVONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.